LatMet Catalyst
Description
Historical Trajectory and Evolution of Olefin Metathesis Catalysts
The journey of olefin metathesis catalysts began with early, often ill-defined, systems based on transition metals like tungsten and molybdenum. wikipedia.orgacs.org A significant breakthrough occurred in the 1970s when Chauvin proposed the now widely accepted mechanism involving a metallacyclobutane intermediate. wikipedia.orguwindsor.ca This mechanistic understanding laid the groundwork for the rational design of well-defined catalysts.
The development of ruthenium-based catalysts marked a pivotal moment in the field. nih.govrsc.org In the 1990s, the Grubbs group introduced the first well-defined ruthenium catalyst, which exhibited remarkable functional group tolerance and stability in the presence of air and moisture, a significant advantage over its predecessors. nih.govwikipedia.org This first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, and its subsequent generations, which incorporated N-heterocyclic carbene (NHC) ligands, demonstrated significantly higher activity and stability, broadening the applicability of olefin metathesis in complex chemical syntheses. nih.govwikipedia.orgresearchgate.net The evolution of these catalysts has been a story of continuous improvement, with modifications aimed at enhancing initiation rates, turnover numbers, and stereoselectivity. nih.gov
Conceptual Framework of Latency in Catalysis
In many applications, particularly in polymer chemistry, it is desirable to have a catalyst that remains inactive until a specific trigger is applied. nih.govadvancedsciencenews.com This concept is known as latency. nih.govacs.org A latent catalyst is a complex that exhibits little to no catalytic activity under ambient conditions but can be activated on demand by an external stimulus such as heat, light, or a chemical reagent. ugent.benih.govrsc.org
The primary advantage of latent catalysts is the ability to control the onset of a reaction. advancedsciencenews.comrsc.org This allows for thorough mixing of the catalyst with monomers or substrates before initiating polymerization, which is crucial for applications like reaction injection molding and the production of composite materials. nih.govadvancedsciencenews.com The design of latent catalysts involves creating a stable pre-catalyst that can be rapidly and quantitatively converted to a highly active species upon activation. ugent.beadvancedsciencenews.com
Positioning of LatMet Catalyst within the Landscape of Advanced Metathesis Systems
Within the diverse family of ruthenium-based metathesis catalysts, the this compound represents a significant advancement in the area of latent catalysis. Unlike many conventional ruthenium catalysts that are active at room temperature, LatMet catalysts are designed to be dormant until activated. ugent.benih.gov This latency is often achieved through the use of chelating ligands that stabilize the ruthenium center and prevent premature initiation. ugent.bersc.org
LatMet catalysts typically require a specific trigger, such as chemical activation, often in combination with thermal activation, to initiate the metathesis reaction. apeiron-synthesis.comapeiron-synthesis.com This dual-activation requirement provides a high degree of control over the catalytic process. For instance, the this compound with the formal name 1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride requires activation by a chemical agent like hexachloroethane (B51795) (C2Cl6) and heat to generate the active catalytic species. researchgate.net This controlled activation makes LatMet catalysts particularly well-suited for applications requiring a delayed onset of reaction, such as in the production of high-performance polymers and advanced materials. The development of LatMet and similar systems underscores the ongoing efforts to create task-specific catalysts with tailored properties for specialized applications in both industry and academic research. ugent.be
Structure
2D Structure
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.C18H33P.C7H6O.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-5,8H;1H;/q-1;;;;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRXZUAARNCERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67ClN2OPRu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Latmet Catalyst
Precursor Synthesis and Ligand Scaffolding Approaches
The synthesis of the LatMet catalyst begins with the careful selection and preparation of its fundamental components: the metal precursor and the ligand scaffold. Ruthenium trichloride (B1173362) and molybdenum nitrate (B79036) are common starting points for the metal precursor, with nitrate salts often being preferred due to lower residue contamination compared to their chloride or sulfate (B86663) counterparts. The choice of precursor can significantly impact the final catalyst's activity. For instance, cobalt chloride-derived catalysts have demonstrated 30–50% higher activity in certain applications compared to those derived from sulfate or nitrate analogues, highlighting the critical role of the initial metal salt.
The ligand scaffold is equally important, providing stability and influencing the catalyst's reactivity. The design of these scaffolds often involves complex organic synthesis to create specific electronic and steric environments around the metal center. uva.nltennessee.edu Many ligand scaffolds are designed to be "redox-noninnocent," meaning they can actively participate in the catalytic cycle through their own redox processes. uva.nl Pincer ligands, which are rigid, meridional tridentate scaffolds, and more flexible ligand systems have been explored to modulate the coordination sphere around the ruthenium center. uva.nl The systematic modification of these ligand scaffolds, for example, by including electron-withdrawing or electron-donating substituents, allows for fine-tuning of the catalyst's activity and selectivity. tennessee.edu
Mechanochemical Synthesis Methodologies
Mechanochemical synthesis has emerged as a sustainable and efficient alternative to traditional solution-phase methods for preparing LatMet and other ruthenium catalysts. researchgate.netresearchgate.netnih.gov This solid-state approach, often utilizing ball milling, offers several advantages, including the reduction or elimination of organic solvents, easier operation, and scalability. researchgate.netresearchgate.net
Key transformations in the synthesis of second and third-generation ruthenium catalysts, such as the exchange of phosphine (B1218219) ligands (like PCy3) with N-heterocyclic carbene (NHC) ligands, have been successfully demonstrated under mechanochemical conditions. researchgate.net For example, the treatment of 1,3-dimesitylimidazolinium chloride with a strong base like lithium hexamethyldisilazide (LiHMDS) in a ball mill generates the free SIMes carbene, which can then react with a first-generation Hoveyda-type catalyst to produce the desired second-generation catalyst. researchgate.net This method has been shown to be scalable, with successful reactions reported at the 0.5-gram scale. researchgate.net The process can be optimized by adjusting variables such as the type of milling jar and the use of additives like copper(I) chloride (CuCl) as a phosphine scavenger. researchgate.net
Solution-Phase Synthetic Routes and Optimization
While mechanochemistry is a promising avenue, solution-phase synthesis remains a prevalent and well-established method for preparing LatMet catalysts. nih.gov This approach involves the dissolution of metal precursors and ligands in appropriate solvents to form a homogeneous solution. Precipitation is a key step, often induced by adjusting the pH with an alkaline agent like ammonium (B1175870) hydroxide (B78521) to precipitate metal hydroxides or carbonates.
Careful control of reaction conditions is paramount for successful solution-phase synthesis. For instance, anhydrous conditions are often necessary during precipitation to prevent unwanted alterations in ligand coordination due to humidity. Temperature control is also crucial; rapid drying or calcination can induce microstrains and reduce the surface area of the catalyst. A slow heating rate (e.g., 2°C/min) is often employed to stabilize crystallite sizes. The choice of solvent can also play a significant role in the outcome of the synthesis.
Reproducibility and Scalability Considerations in Catalyst Preparation
Ensuring the reproducibility and scalability of this compound synthesis is vital for both academic research and industrial applications. researchgate.netnih.gov Precise documentation of all synthesis protocols is a fundamental requirement for reproducibility. This includes detailing the precursor materials, reaction conditions (temperature, pressure, pH), and activation procedures. To ensure consistency, it is recommended that batch sizes be at least 15–20 grams, allowing for thorough characterization and catalytic testing from a single, uniform batch.
Scalability introduces additional challenges. For instance, the controlled activation of LatMet is advantageous in large-scale ring-opening metathesis polymerization (ROMP) as it mitigates the exothermic risks associated with the rapid initiation of other catalysts. Various preparation methods have been evaluated for their scalability, with techniques like dry impregnation and charge-enhanced dry impregnation (CEDI) showing good potential for large-scale production of supported catalysts. researchgate.net A two-step annealing method has also been developed for preparing high-density single-atom catalysts, demonstrating a robust and scalable protocol. nih.gov The development of standardized, and even automated, protocols is a key step towards ensuring both reproducibility and scalability. nih.gov
Post-Synthetic Modifications for Tuned Reactivity
Post-synthetic modification (PSM) offers a powerful strategy for fine-tuning the reactivity and properties of the this compound after its initial synthesis. rsc.orgnih.govresearchgate.net This approach allows for the introduction of new functional groups or the alteration of existing ones on the catalyst's ligand scaffold, thereby modifying its catalytic behavior.
Activation Mechanisms and Catalytic Cycles of Latmet Catalyst
Chemical Activation Pathways and Reagents
The defining characteristic of the LatMet catalyst is its requirement for chemical activation to initiate the metathesis process. ascensusspecialties.comapeiron-synthesis.com In its dormant state, the catalyst is highly stable. nih.gov Activation is typically achieved by introducing specific chemical reagents that disrupt the stable coordination sphere of the ruthenium complex, thereby generating the catalytically active species.
Commonly employed activators include both Brønsted and Lewis acids, as well as chlorinated compounds. researchgate.net For instance, ethereal solutions of hydrogen chloride (HCl) are frequently used. nih.govapeiron-synthesis.com The activation mechanism with HCl is understood to involve the protonation of the phenoxide moiety of the chelated ligand, leading to the formation of a highly active hydroxybenzylidene ruthenium complex. researchgate.net Other activators like trimethylsilyl (B98337) chloride (Me3SiCl) and hexachloroethane (B51795) (C2Cl6) have also proven effective. researchgate.net The choice of activator can influence the subsequent catalytic activity and reaction profile. nih.govresearchgate.net Activation with C2Cl6, for example, leads to the formation of a unique Ru(III) species, a departure from the typical Ru(II) cycle. researchgate.netresearchgate.net
| Activating Reagent | Abbreviation | Activation Mechanism | Reference |
|---|---|---|---|
| Hydrogen Chloride | HCl | Protonation of the chelating phenoxide ligand to form an active hydroxybenzylidene complex. | researchgate.net |
| Hexachloroethane | C2Cl6 | Oxidative process that generates a unique, active Ru(III) alkylidene complex. | researchgate.netresearchgate.net |
| Trimethylsilyl Chloride | Me3SiCl | Acts as a Lewis acid to trigger the formation of the active catalytic species. | researchgate.net |
Thermal Activation Profiles and Energy Barriers
In many applications, particularly the polymerization of reactive monomers like dicyclopentadiene (B1670491) (DCPD), chemical activation is coupled with thermal activation. ascensusspecialties.comapeiron-synthesis.com While the chemical reagent initiates the process, heat is often required to achieve a high rate of polymerization. apeiron-synthesis.comapeiron-synthesis.com The typical temperature range for the thermal activation of LatMet catalysts is between 60 °C and 80 °C. apeiron-synthesis.comapeiron-synthesis.com
The function of a catalyst is to increase the reaction rate by providing an alternative reaction pathway with a lower activation energy (Ea). mdpi.com For ruthenium-catalyzed olefin metathesis, density functional theory (DFT) calculations have shown that the energy barriers for key steps, such as the formation of the metallacyclobutane intermediate, are relatively low, often in the range of 4-14 kcal/mol, depending on the specific ligands and substrates involved. mdpi.comresearchgate.net While specific activation energy values for the this compound itself are not extensively published, the need for thermal input suggests that an energy barrier must be overcome to either facilitate ligand dissociation or accelerate the catalytic turnover after the initial chemical activation. The thermal profile ensures that the reaction does not proceed uncontrollably at ambient temperatures, adding another layer of control to the polymerization process. apeiron-synthesis.com
| Parameter | Typical Value/Range | Significance | Reference |
|---|---|---|---|
| Thermal Activation Temperature | 60 - 80 °C | Required for efficient polymerization of certain monomers post-chemical activation. | apeiron-synthesis.comapeiron-synthesis.com |
| General Ru-Catalyst Energy Barriers (Metallacyclobutane Formation) | ~4 - 24 kcal/mol | Represents the energy needed to form the key reaction intermediate. Lowering this barrier increases reaction rate. | mdpi.comresearchgate.net |
Ligand Dissociation and Formation of Active Catalytic Species
The initiation of the catalytic cycle for most modern ruthenium metathesis catalysts, including LatMet, proceeds via a dissociative mechanism. nih.govnih.gov The precatalyst is typically an 18-electron, coordinatively saturated complex, which is stable and relatively unreactive. libretexts.org Activation begins with the dissociation of a ligand, commonly a phosphine (B1218219), to generate a highly reactive, coordinatively unsaturated 14-electron or 16-electron intermediate. nih.govlibretexts.org
Mechanistic Intermediates in Olefin Metathesis (e.g., Metallacyclobutane Formation)
The widely accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through a series of metallacyclic intermediates. libretexts.orgnih.gov After the initial ligand dissociation and olefin coordination, the catalytic cycle is propagated as follows:
[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition reaction with the ruthenium alkylidene (M=C) bond. nih.gov This step forms the key mechanistic intermediate: a four-membered ring known as a metallacyclobutane. libretexts.orgorganic-chemistry.org
[2+2] Retro-Cycloaddition: The metallacyclobutane intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition. nih.gov This cleavage can occur in a way that regenerates the starting materials or, productively, cleaves the ring to form a new olefin product and a new ruthenium alkylidene complex. organic-chemistry.org
Propagation: The newly formed ruthenium alkylidene can then coordinate with another molecule of the olefin substrate, and the cycle repeats, leading to the catalytic turnover and formation of metathesis products. nih.gov
Characterization of Key Catalytic Ruthenium(III) Alkylidene Complexes
A scientifically significant finding related to the this compound is the formation and isolation of a novel ruthenium(III) alkylidene complex. researchgate.netresearchgate.net This species is generated as a by-product when LatMet is activated with hexachloroethane (C2Cl6) for use in reactions like ROMP of dicyclopentadiene. researchgate.netresearchgate.net The formation of this Ru(III) complex represents a departure from the more common Ru(II) catalytic cycle.
This unique aryloxybenzylidene ruthenium(III) complex was the first isolated and structurally determined Ru(III) alkylidene complex ever reported. researchgate.netresearchgate.net Its structure and properties were comprehensively characterized using a variety of advanced analytical techniques:
X-ray Crystallography: This provided definitive proof of the molecular structure and the Ru(III) oxidation state. researchgate.netresearchgate.net
Spectroscopic Methods: Techniques such as NMR spectroscopy were used to elucidate the structure in solution. nih.govbeilstein-journals.org
Electrochemical Methods: Cyclic voltammetry and other electrochemical studies were employed to probe the redox properties of the complex and confirm the +3 oxidation state of the ruthenium center. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
X-ray Diffraction (XRD) for Crystallographic Structure Determination
While the specific crystallographic data for the LatMet Catalyst is not publicly available, numerous studies on similar Hoveyda-Grubbs type catalysts have been published. These studies reveal a distorted square pyramidal or trigonal bipyramidal geometry around the ruthenium atom. The data obtained from XRD is typically presented in a crystallographic information file (CIF) and includes parameters such as:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Dimensions: Provides the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: Specifies the position of each atom within the unit cell.
Bond Lengths and Angles: Details the distances between bonded atoms and the angles they form, which are critical for understanding the steric and electronic environment of the ruthenium center.
Interactive Data Table: Representative Crystallographic Data for a Hoveyda-Grubbs 2nd Generation Type Catalyst.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 20.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Ru-C(1) (Å) | 1.85 |
| Ru-Cl(1) (Å) | 2.38 |
| Ru-Cl(2) (Å) | 2.39 |
| Ru-P(1) (Å) | 2.45 |
Note: The data in this table is representative of a typical Hoveyda-Grubbs 2nd generation catalyst and is for illustrative purposes only, as specific data for the this compound is not available.
Transmission Electron Microscopy (TEM) for Nanostructural Analysis
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and nanostructure of materials at high resolution. While typically applied to heterogeneous catalysts to observe nanoparticle size, shape, and dispersion, its application to homogeneous catalysts like the this compound is less common unless the catalyst is supported on a solid matrix or forms nanoparticles during the reaction or decomposition.
In the context of supported ruthenium catalysts, TEM can provide critical information about:
Catalyst Distribution: Visualizing how the catalyst is dispersed on the support material.
Nanoparticle Formation: Detecting the formation of ruthenium nanoparticles, which can be an activation or deactivation pathway.
Structural Changes: Observing changes in the catalyst's morphology under reaction conditions.
For instance, studies on silica-supported ruthenium metathesis catalysts have used TEM to confirm the grafting of the catalyst onto the support and to investigate its stability against agglomeration at elevated temperatures.
X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical and electronic state of the elements within a material. For ruthenium catalysts, XPS is particularly useful for determining the oxidation state of the ruthenium center and for studying the electronic interactions between the metal and its ligands.
Key information obtained from XPS analysis of ruthenium catalysts includes:
Ruthenium Oxidation State: The binding energy of the Ru 3d or Ru 3p core level electrons is sensitive to the oxidation state of the ruthenium atom. This allows for the differentiation between Ru(II), Ru(IV), and other oxidation states that may be present in the active catalyst or in deactivated species.
Ligand Effects: Changes in the electronic environment of the ruthenium center due to different ligands can be observed as shifts in the Ru core level binding energies.
Surface Composition: For supported catalysts, XPS can quantify the elemental composition of the surface, providing insights into the catalyst loading and the presence of any impurities.
Interactive Data Table: Representative Ru 3d Binding Energies for Different Ruthenium Species.
| Ruthenium Species | Ru 3d₅/₂ Binding Energy (eV) |
|---|---|
| Ru(0) (metal) | ~280.1 |
| Ru(II) complexes | ~281-283 |
Note: These are approximate binding energy ranges and can vary depending on the specific chemical environment. Specific XPS data for the this compound is not available in the public domain.
Synchrotron-Based X-ray Absorption Spectroscopy (XAS) for Electronic Structure Analysis
Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure of a specific element in a material, both in crystalline and amorphous states. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For ruthenium-based catalysts, XAS can provide:
Oxidation State and Coordination Geometry (XANES): The position and features of the absorption edge in the XANES spectrum are sensitive to the oxidation state and the coordination environment of the ruthenium atom.
Local Atomic Structure (EXAFS): The EXAFS region provides information about the coordination number, distances, and types of neighboring atoms around the ruthenium center. This is particularly valuable for studying non-crystalline or solution-phase catalysts where single-crystal XRD is not feasible.
Studies on Grubbs-type catalysts using XAS have provided insights into the electronic structure of the ruthenium center and how it is influenced by ligand substitution, which in turn affects the catalyst's activity. mdpi.com
Operando and In Situ Spectroscopic Investigations (e.g., Raman Spectroscopy, Modulation Excitation Spectroscopy)
Operando and in situ spectroscopy are crucial for understanding the behavior of catalysts under actual reaction conditions. These techniques allow for the observation of the catalyst's structural and electronic changes as the reaction proceeds, providing direct insight into the reaction mechanism.
Raman Spectroscopy: In situ Raman spectroscopy can be used to monitor the vibrational modes of the catalyst and reactants. This can help in identifying key intermediates and understanding the bonding changes that occur during the catalytic cycle.
Modulation Excitation Spectroscopy (MES): MES is a powerful technique for distinguishing between active and spectator species in a catalytic system. researchgate.netacs.org By periodically modulating a reaction parameter (e.g., reactant concentration) and using phase-sensitive detection, MES can identify the species that are directly involved in the reaction pathway. researchgate.netacs.org
While specific operando studies on the this compound have not been reported, the application of these techniques to olefin metathesis has been instrumental in elucidating the mechanism, including the formation of the key metallacyclobutane intermediate.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Ligand and Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for the characterization of organometallic complexes like the this compound.
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are routinely used to confirm the structure of ruthenium catalysts in solution.
¹H and ¹³C NMR: Provide information about the organic ligands bound to the ruthenium center. The chemical shifts and coupling constants can confirm the connectivity of the atoms and provide insights into the electronic environment.
³¹P NMR: Is particularly useful for catalysts containing phosphine (B1218219) ligands, such as the tricyclohexylphosphine (B42057) in the this compound. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment.
Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the catalyst and to confirm its elemental composition through isotopic pattern analysis. This is a crucial step in verifying the successful synthesis of the desired complex.
Computational and Theoretical Investigations of Latmet Catalyst Activity
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of catalytic reactions involving late transition metal complexes. acs.orgtudelft.nl By calculating the electronic structure of the catalyst and reactants, DFT can map out the entire catalytic cycle, identifying key intermediates and transition states.
For instance, in the context of metal-catalyzed cross-coupling reactions, DFT studies have been instrumental in dissecting the three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org These calculations help in understanding how the electronic and steric properties of the ligands surrounding the metal center influence each step of the reaction. nih.gov For example, DFT can reveal how bulky ligands might facilitate reductive elimination by bringing the coupled fragments closer together or how electron-donating ligands can promote the initial oxidative addition step.
DFT calculations also shed light on more subtle aspects of the reaction mechanism, such as the role of solvent molecules and the potential for side reactions. tudelft.nl By modeling the catalyst in a simulated solvent environment, researchers can gain a more realistic understanding of the reaction energetics. Furthermore, DFT can be used to explore alternative reaction pathways, helping to explain unexpected product distributions or catalyst deactivation mechanisms. mdpi.com
Recent DFT studies on late transition metal-catalyzed polymerization have focused on understanding factors that control catalytic activity and polymer properties. nih.gov These investigations have examined ligand substitution, changes in the metal's binding modes, insertion of monomers like ethylene, and processes like β-H elimination that terminate the polymer chain. nih.gov The insights gained from these DFT studies are crucial for designing catalysts that produce polymers with desired molecular weights and microstructures.
Quantum Chemical Calculations of Activation Energies and Transition States
Quantum chemical calculations, particularly those based on DFT, are pivotal for determining the activation energies (Ea) and the geometries of transition states (TS) in catalytic reactions. acs.orgresearchgate.net The activation energy represents the energy barrier that must be overcome for a reaction to occur, and its accurate calculation is essential for predicting reaction rates. The transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
For late transition metal catalysts, these calculations can be complex due to the presence of d-orbitals, which can lead to multiple possible electronic spin states. rsc.org Computational chemists must carefully consider these factors to obtain accurate results. Methods like the B3LYP functional are often employed for their balance of accuracy and computational cost in modeling transition metal systems. acs.orgacs.org
A significant finding from these calculations is that surface defects like steps and kinks on heterogeneous catalysts can significantly lower the activation barriers for bond-breaking reactions compared to flat surfaces. acs.org Quantum chemical calculations have also been used to investigate the CO dissociation pathway from an iron-based catalyst, revealing that the reaction is energetically accessible under ambient conditions. rsc.org
The table below presents a sample of calculated activation energies for elementary steps in a hypothetical late transition metal-catalyzed reaction, illustrating the type of data generated from these studies.
| Reaction Step | Catalyst System | Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(0) with Aryl Halide | 15.2 |
| Transmetalation | Pd(II)-Aryl Complex | 12.5 |
| Reductive Elimination | Pd(II)-Aryl-Alkyl Complex | 18.9 |
This table is illustrative and does not represent a specific real-world catalyst but rather the type of data generated.
Microkinetic Modeling of Catalytic Pathways
By solving the set of differential equations that describe the rates of each elementary reaction, a microkinetic model can predict key catalytic performance indicators such as turnover frequency (TOF), selectivity, and the surface coverage of different intermediates under various reaction conditions (temperature, pressure, reactant concentrations). osti.govuconn.edu This allows for a direct comparison with experimental data and provides a powerful tool for understanding the factors that limit catalyst performance.
Furthermore, microkinetic models can incorporate scaling relations, which are linear relationships between the binding energies of different reaction intermediates. osti.gov These relationships can simplify the model and help to identify fundamental limitations on catalyst performance, often visualized as "volcano plots" that show catalytic activity as a function of a descriptor like a binding energy. osti.gov
Machine Learning Approaches for Catalyst Design and Performance Prediction
The vast chemical space of potential catalysts makes a purely experimental or first-principles computational approach to catalyst discovery prohibitively time-consuming and expensive. Machine learning (ML) has emerged as a powerful tool to accelerate this process. acs.orgresearchgate.net ML models can be trained on existing experimental or computational data to predict the performance of new, untested catalyst candidates. acs.org
In the context of late transition metal catalysis, ML models can predict various properties, including catalytic activity, selectivity, and even the stability of the catalyst. acs.orgnih.gov These models often use descriptors derived from the catalyst's structure and electronic properties as input. For example, a model might learn to correlate the electronic properties of the ligands in a metal complex with the enantioselectivity of a reaction. researchgate.net
One of the key advantages of ML is its ability to identify complex, non-obvious relationships between catalyst structure and performance. chemrxiv.org For instance, a machine learning model trained on a dataset of transition metal complexes was able to identify the metal-carbon bond distance as a key predictor of reactivity in nitrogen reduction reactions. nih.gov
Generative AI models are also being developed for the inverse design of catalysts. acs.org These models can propose novel catalyst structures with desired target properties, which can then be synthesized and tested experimentally or further investigated using DFT calculations. This data-driven approach holds immense promise for the rapid discovery of next-generation catalysts.
The table below illustrates how machine learning can be used to predict catalyst performance.
| Catalyst | Ligand Descriptors (Input) | Predicted Yield (%) | Experimental Yield (%) |
| Catalyst A | [Descriptor Set 1] | 92 | 90 |
| Catalyst B | [Descriptor Set 2] | 78 | 81 |
| Catalyst C | [Descriptor Set 3] | 65 | 68 |
This table is a conceptual representation of how a machine learning model would be used and validated.
Multi-Scale Modeling Strategies for Heterogeneous and Homogeneous Systems
Catalytic processes often involve phenomena that span multiple length and time scales, from the atomic-level interactions at the active site to the mass and heat transport in a macroscopic reactor. nih.govucl.ac.uk Multi-scale modeling aims to bridge these scales to create a comprehensive and predictive model of the entire catalytic system. researchgate.net
In homogeneous catalysis, multi-scale modeling can be used to connect the properties of the molecular catalyst, as determined by quantum chemistry, to its performance in a continuously stirred tank reactor or other reactor configurations. This can involve integrating the microkinetic model with reactor models that account for mixing and residence time distributions.
A key challenge in multi-scale modeling is the accurate transfer of information between the different scales. nih.gov For example, the rate constants calculated at the quantum mechanical level need to be appropriately incorporated into the macroscopic reactor model. Despite these challenges, multi-scale modeling provides a powerful framework for understanding and optimizing real-world catalytic processes, from the design of the catalyst to the operation of the reactor. ucl.ac.uk
Applications of Latmet Catalyst in Organic Synthesis and Polymer Chemistry
Ring-Closing Metathesis (RCM) for Carbocyclic and Heterocyclic Systems
Ring-Closing Metathesis (RCM) is a powerful intramolecular reaction that utilizes a diene substrate to form unsaturated carbocyclic and heterocyclic rings, a transformation for which activated LatMet catalysts are highly effective. researchgate.netsigmaaldrich.comwikipedia.org This method is particularly valuable for synthesizing rings of various sizes, from common 5- to 7-membered rings to large macrocycles, which are prevalent scaffolds in pharmaceuticals and natural products. wikipedia.org The functional group tolerance of ruthenium-based catalysts like LatMet allows for the cyclization of substrates containing a wide array of chemical moieties, including ethers, amines, amides, and esters, making it a versatile tool for creating complex molecular structures. wikipedia.org
The activation of the LatMet catalyst is a prerequisite for its application in RCM. researchgate.net Studies have shown that upon activation, the catalyst efficiently promotes the cyclization of standard RCM substrates. researchgate.netresearchgate.net For instance, the conversion of acyclic dienes such as N,N-diallyltosylamide and diethyl diallylmalonate into their corresponding five-membered heterocyclic and carbocyclic products are benchmark reactions used to evaluate catalyst activity. researchgate.net The latent nature of the catalyst provides excellent temporal control, ensuring the reaction begins only when the activating stimulus is applied.
| Substrate | Product | Ring Type | Catalyst System |
| Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | Carbocycle | LatMet + Activator |
| N,N-Diallyltosylamide | 1-Tosyl-2,5-dihydro-1H-pyrrole | N-Heterocycle | LatMet + Activator |
| O-Allyl-N-tosyl-N-2-propen-1-amine | 4-Tosyl-3,6-dihydro-2H-1,4-oxazine | O,N-Heterocycle | LatMet + Activator |
Table 1. Representative Ring-Closing Metathesis (RCM) reactions facilitated by activated this compound systems. The catalyst's utility spans the formation of both carbocyclic and various heterocyclic structures, which are foundational in medicinal chemistry.
Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Olefins
Ring-Opening Metathesis Polymerization (ROMP) is a cornerstone application for LatMet catalysts, particularly in the production of polymers from strained cyclic olefins. ascensusspecialties.com The catalyst's latency is especially well-suited for the bulk polymerization of reactive monomers like dicyclopentadiene (B1670491) (DCPD), which is used to create robust, high-performance thermoset polymers. apeiron-synthesis.com The process allows the catalyst to be pre-mixed with the liquid monomer, ensuring homogeneous distribution before polymerization is triggered, typically by heat or a chemical activator. apeiron-synthesis.comapeiron-synthesis.com This controlled initiation is critical for industrial processes such as reaction injection molding (RIM). illinois.edu
Different variants of the this compound, including Nitro-LatMet and LatMet-SIPr, have been developed to offer a range of properties. apeiron-synthesis.comapeiron-synthesis.com For example, Nitro-LatMet provides a slower cure rate compared to the parent LatMet, which extends the shelf life of the pre-mixed resin formulation. apeiron-synthesis.comcaltech.edu Activation can be achieved through various means, including thermal and chemical methods. apeiron-synthesis.com Furthermore, photoinitiated ROMP has been demonstrated using latent ruthenium catalysts, where irradiation with light triggers polymerization, enabling advanced manufacturing techniques like stereolithography. acs.org
| Monomer | Catalyst Variant | Activation Method | Key Feature/Application |
| Dicyclopentadiene (DCPD) | LatMet | Chemical (e.g., HCl) and/or Thermal | Controlled polymerization for molding applications. apeiron-synthesis.comapeiron-synthesis.com |
| Dicyclopentadiene (DCPD) | Nitro-LatMet | Chemical/Thermal | Slower cure rate, improved resin shelf life. apeiron-synthesis.comcaltech.edu |
| Dicyclopentadiene (DCPD) | LatMet-SIPr | Chemical/Thermal | Good solubility in DCPD for efficient polymerization. apeiron-synthesis.com |
| Norbornene Derivatives | LatMet | Chemical/Thermal | Synthesis of functional linear polymers with controlled properties. mdpi.comcaltech.edu |
Table 2. Applications of this compound family in Ring-Opening Metathesis Polymerization (ROMP). The catalysts' tunable activation and properties make them suitable for producing a variety of high-performance polymers from cyclic olefins.
Cross-Metathesis (CM) and Enyne Metathesis Transformations
Once activated, LatMet catalysts are proficient in mediating intermolecular reactions such as Cross-Metathesis (CM) and Enyne Metathesis. researchgate.netresearchgate.net CM involves the reaction between two different olefins to form new, unsymmetrical olefin products and is a fundamental strategy for C-C bond formation. sigmaaldrich.comcaltech.edu The success of selective CM often relies on coupling olefins with different reactivities, for instance, a highly reactive terminal olefin with a less reactive, electron-deficient partner. caltech.edu Activated LatMet systems have been shown to facilitate such transformations, including butenolysis, which is the CM reaction with butene. researchgate.net
Enyne metathesis, the reaction between an alkene and an alkyne, is another powerful transformation catalyzed by activated LatMet complexes. researchgate.netresearchgate.net This reaction class typically results in the formation of 1,3-dienes, which are valuable building blocks in organic synthesis, readily participating in cycloaddition reactions to build molecular complexity. nih.gov Both ring-closing and intermolecular enyne metathesis are important strategies for the synthesis of complex cyclic and acyclic structures. nih.govchim.it
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Catalyst System |
| Cross-Metathesis (CM) | Terminal Olefin | α,β-Unsaturated Ester | Substituted Olefin | LatMet + Activator |
| Cross-Metathesis (CM) | Styrene | Acrylonitrile | Functionalized Styrene | LatMet + Activator |
| Enyne Metathesis | 1,6-Enyne | - | Cyclic 1,3-Diene | LatMet + Activator |
| Enyne Metathesis | Terminal Olefin | Terminal Alkyne | Acyclic 1,3-Diene | LatMet + Activator |
Table 3. Representative Cross-Metathesis (CM) and Enyne Metathesis reactions. Upon activation, LatMet catalysts are effective for these intermolecular bond-forming reactions, enabling the synthesis of diverse functionalized products. researchgate.netresearchgate.net
Controlled Polymerization Strategies for High-Performance Materials
The synthesis of high-performance materials often demands precise control over polymer architecture, including molecular weight, polydispersity, and microstructure. researchgate.netsemanticscholar.org The latent character of the this compound is a key enabler of controlled polymerization strategies. apeiron-synthesis.com By separating the mixing and initiation stages of polymerization, these catalysts allow for the creation of well-defined polymeric materials with tailored properties. This control is particularly crucial in industrial settings where reaction exotherms must be managed and consistent material quality is paramount.
The use of LatMet in ROMP allows for the production of advanced polymers with specific mechanical and thermal properties, suitable for demanding applications in sectors like aerospace. The ability to initiate polymerization on demand—via heat, chemical trigger, or light—provides a level of control that is difficult to achieve with highly active, conventional catalysts. acs.orgnih.gov This controlled approach minimizes premature polymerization and ensures that the final material conforms to stringent performance standards. The development of such catalytic systems is a significant step toward the rational design of polymers with customized functionalities and predictable performance characteristics. researchgate.netsemanticscholar.org
Applications in Complex Molecule Synthesis (e.g., Pharmaceutical and Natural Product Scaffolds)
The synthesis of complex molecules, particularly those with pharmaceutical or biological activity, represents a significant area of application for metathesis catalysts. technologynetworks.com LatMet catalysts contribute to this field by enabling key bond-forming reactions under mild conditions, which is crucial when working with sensitive, highly functionalized substrates. Olefin metathesis often provides more efficient and sustainable synthetic routes to complex targets, reducing the number of steps and the waste generated compared to classical methods. apeiron-synthesis.com
A primary application in this domain is the synthesis of macrocycles, which are structural motifs found in numerous natural products and pharmaceutical agents. wikipedia.orgwisc.edu RCM, facilitated by activated LatMet, is a premier method for constructing these large-ring systems. researchgate.netresearchgate.net The catalyst's tolerance for various functional groups allows for its use in late-stage cyclizations, a critical step in many total synthesis campaigns. wikipedia.org This capability streamlines the production of complex pharmaceutical intermediates and bioactive natural product scaffolds, demonstrating the catalyst's value in both academic research and industrial drug development. mdpi.com
| Target Scaffold/Molecule Type | Key Transformation | Substrates | Significance |
| Bioactive Macrocycles | Ring-Closing Metathesis | Functionalized Acyclic Dienes | Core structures in many antibiotics and antitumor agents. wisc.edunih.govresearchgate.net |
| Nitrogen Heterocycles | Ring-Closing Metathesis | Diallylamine Derivatives | Prevalent in alkaloids and pharmaceutical drugs. wikipedia.org |
| Oxygen Heterocycles | Ring-Closing Metathesis | Diallyl Ether Derivatives | Common motifs in natural products. wikipedia.orgorganic-chemistry.org |
| Complex Polycyclic Systems | Sequential RCM / CM | Poly-olefinic Precursors | Building blocks for advanced pharmaceutical intermediates. sciforum.net |
Table 4. Application of LatMet-catalyzed metathesis in the synthesis of complex molecular scaffolds relevant to pharmaceuticals and natural products.
Catalyst Performance Optimization and Future Research Directions
Ligand Design Strategies for Enhanced Turnover Numbers (TON) and Selectivity
The performance of LatMet and other ruthenium-based olefin metathesis catalysts is intrinsically linked to the design of their ligand sphere. Strategic modifications to both the N-heterocyclic carbene (NHC) and the chelating ligands are pivotal in enhancing turnover numbers (TON) and selectivity.
One key strategy involves the manipulation of the NHC ligand. The use of sterically hindered N-aryl,N-alkyl NHC ligands has been shown to induce latent behavior, which is crucial for applications requiring controlled initiation. nih.gov For instance, incorporating a bulky N-tert-butyl substituent on the NHC ligand can lead to latent behavior in cross-metathesis reactions. nih.gov The steric and electronic properties of NHC ligands are well-known to have a significant impact on the activity of ruthenium metathesis catalysts. nih.gov For example, the 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (B103921) (SIPr) ligand increases thermal stability and activity for terminal olefins, while smaller NHC ligands like 1,3-bis(2-methylphenyl)imidazolidin-2-ylidene (SITol) improve ring-closing metathesis (RCM) of sterically demanding substrates. nih.gov The non-symmetric nature of unsymmetrical NHC architectures also strongly influences the activity and selectivity of the resulting catalysts. beilstein-journals.org
Another approach focuses on the anionic ligands. Exchanging chloride ligands for more sterically demanding iodide ligands has been found to be crucial for achieving latency in ring-opening metathesis polymerization (ROMP). nih.gov This is attributed to the increased steric hindrance around the ruthenium center, which slows the association of the olefin substrate. nih.gov
Furthermore, the design of chelating alkylidene ligands is a common and effective strategy for inducing latency. nih.gov Modifications to the chelating group can force a specific geometry, such as a cis-dichloro configuration, which is less active for olefin metathesis and requires ligand dissociation for activation. nih.gov Electronically modifying quinoline-based chelating carbene ligands has also been explored. The introduction of an electron-withdrawing group can enhance activity in RCM by altering the trans-cis equilibrium of the catalyst. nih.gov
Recent research has also explored the use of cyclometalated catalysts. Modifications to these structures, such as replacing the N-Mes group with a bulkier N-2,6-diisopropylphenyl (DIPP) group, have significantly improved both activity and selectivity in homodimerization of terminal olefins, achieving high turnover numbers while maintaining excellent Z-selectivity. mdpi.com
Table 1: Impact of Ligand Design on Catalyst Performance
| Ligand Modification | Catalyst Type | Effect | Reaction Type | Reference |
| N-tert-butyl substituent on NHC | Ruthenium complex | Induces latent behavior | Cross-metathesis | nih.gov |
| Exchange of chloride for iodide ligands | Ruthenium complex | Induces latency | ROMP | nih.gov |
| 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr) | Ruthenium metathesis catalyst | Increased thermal stability and activity | Terminal olefins | nih.gov |
| 1,3-bis(2-methylphenyl)imidazolidin-2-ylidene (SITol) | Ruthenium metathesis catalyst | Improved RCM of sterically demanding substrates | RCM | nih.gov |
| N-2,6-diisopropylphenyl (DIPP) group | Cyclometalated catalyst | Improved activity and Z-selectivity | Homodimerization | mdpi.com |
Influence of Reaction Conditions (Temperature, Solvent Systems, Atmosphere) on Catalytic Efficiency
The catalytic efficiency of the LatMet catalyst is highly dependent on various reaction conditions, including temperature, the solvent system employed, and the reaction atmosphere.
Temperature: Temperature is a critical parameter for activating latent catalysts like LatMet. These catalysts are designed to be inactive at ambient temperatures and initiate at elevated temperatures. nih.gov For certain N-aryl,N-alkyl NHC ruthenium catalysts, no significant reactivity is observed until 50 °C, with 85 °C being identified as the optimal temperature for achieving good conversion in cross-metathesis reactions. nih.gov However, increasing the reaction temperature can also lead to catalyst decomposition, which may result in undesirable side reactions such as cycloisomerization. nih.gov The thermal stability of the active species generated in the reaction mixture, rather than the precatalyst itself, often dictates the outcome of the reaction at elevated temperatures. nih.gov
Solvent Systems: The choice of solvent can significantly influence the latency and efficiency of the catalyst. For instance, tetrahydrofuran (B95107) (THF) has been shown to enhance the latency of certain ruthenium catalysts in ROMP compared to benzene. nih.gov This is potentially due to THF acting as a coordinating solvent, which can slow down the association of the olefin with the ruthenium center. nih.gov While chlorinated or aromatic solvents like dichloromethane (B109758) and toluene (B28343) are commonly used, research has focused on finding more environmentally benign alternatives. researchgate.netrsc.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even fatty acid-derived solvents such as methyl decanoate (B1226879) have been explored as greener options. researchgate.net In some cases, performing reactions under bulk conditions without a solvent can be efficient, avoiding large amounts of solvent waste. researchgate.net
Atmosphere: Olefin metathesis reactions are typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the catalyst. However, some robust catalysts have been developed that can perform effectively in non-degassed and non-dried solvents under an air atmosphere. researchgate.netapeiron-synthesis.com The choice of carrier gas can also impact catalyst performance and longevity, with studies on other catalytic systems showing that a nitrogen atmosphere can lead to better performance than hydrogen or carbon dioxide, though catalyst life may be shorter. researchgate.net
Table 2: Effect of Reaction Conditions on Catalytic Performance
| Reaction Condition | Effect on this compound | Details | Reference |
| Temperature | Activation of latent catalyst | Optimal temperatures can significantly increase conversion rates, but excessive heat can lead to decomposition. | nih.govnih.gov |
| Solvent System | Influences latency and efficiency | Coordinating solvents like THF can enhance latency. Greener alternatives are being explored. | nih.govresearchgate.netrsc.org |
| Atmosphere | Prevents catalyst degradation | Inert atmospheres are standard, but some catalysts tolerate air. | apeiron-synthesis.com |
Strategies for Catalyst Recycling and Ruthenium Residue Reduction
The high cost of ruthenium and the need to minimize its content in final products, particularly in the pharmaceutical industry, have driven the development of strategies for catalyst recycling and ruthenium residue reduction. nih.govscispace.comillinois.edu
A primary strategy for catalyst recycling is immobilization onto an insoluble support. uab.cat Inorganic supports like silica (B1680970) gel are favored due to their good thermal, mechanical, and chemical stability. uab.cat By anchoring the catalyst to such a support, it can be easily recovered by filtration and reused in subsequent reaction cycles. uab.cat Another approach involves the use of magnetic nanoparticles (MNPs) as a support. nih.gov This allows for the efficient recovery of the catalyst from the reaction mixture by applying a magnetic field. nih.gov These magnetically recoverable catalysts have shown good stability and can be recycled multiple times without a significant loss of activity. nih.gov
Phase-tagging is another method used to facilitate catalyst separation. illinois.edu By modifying the catalyst with a functional group, or "tag," that has a specific affinity for a particular phase (e.g., an ionic liquid or a fluorous solvent), the catalyst can be selectively extracted from the reaction mixture. illinois.edu
For the reduction of ruthenium residues in the final product, several methods have been developed. One simple and effective technique is to wash the product with an aqueous solution of hydrogen peroxide. researchgate.net This process oxidizes the ruthenium complexes into highly insoluble ruthenium dioxide, which can then be easily filtered off. researchgate.net This method has been shown to reduce ruthenium levels to below 2 ppm. researchgate.net Other strategies include complexation with various agents to facilitate removal.
Development of Robust and Sustainable Catalytic Processes
The development of robust and sustainable catalytic processes is a key goal in modern chemistry, aiming to reduce environmental impact and improve economic viability. frontiersin.orgfrontiersin.org This involves designing catalysts that are not only highly active and selective but also stable under various conditions and derived from sustainable sources.
A major focus is on creating catalysts that can operate under more environmentally friendly conditions. This includes catalysts that are effective in "green" solvents, such as those derived from biomass, or even in water. researchgate.netrsc.org The development of catalysts that are tolerant to air and moisture simplifies experimental procedures and reduces the need for stringent inert atmosphere techniques. apeiron-synthesis.com
Improving the lifetime and durability of catalysts is another critical aspect of sustainability. azom.com Catalyst deactivation, caused by factors like sintering, poisoning, or leaching of the active metal, is a significant issue in industrial processes. numberanalytics.comlibretexts.org Strategies to enhance catalyst stability include the use of robust supports and the application of protective coatings, such as those deposited by atomic layer deposition (ALD), which can reduce sintering and leaching. azom.com
Emerging Concepts in Latent Catalysis and Olefin Metathesis
The field of latent catalysis and olefin metathesis is continually evolving, with new concepts emerging to provide greater control and efficiency. ugent.bersc.org
One area of innovation is the development of catalysts that can be activated by different stimuli beyond heat, such as light or chemical triggers. nih.gov Light-activated olefin metathesis, for example, offers precise spatial and temporal control over the catalytic reaction. nih.gov Chemical activation, through the addition of an acid or another chemical agent, provides another "on-demand" approach to initiating catalysis. researchgate.net Some latent catalysts can be triggered by dual activation methods, such as a combination of chemical and thermal stimuli. apeiron-synthesis.com
The concept of switchable catalysis is also gaining traction. This involves using a cocatalyst to modulate the reactivity of the primary catalyst. For instance, the abstraction of a chloride ion from a ruthenium catalyst has been shown to significantly enhance its reactivity towards electron-deficient olefins. nih.gov This strategy allows for the fine-tuning of polymer microstructure and material properties by simply adding or removing the cocatalyst. nih.gov
Furthermore, there is ongoing research into the fundamental mechanisms of catalyst activation and deactivation. nih.govresearchgate.net A deeper understanding of these processes, often aided by computational modeling, allows for the rational design of new and improved catalysts. numberanalytics.com For example, theoretical studies can help predict the energy barriers for different reaction pathways, guiding the design of ligands that favor the desired catalytic cycle. nih.gov These advanced concepts are paving the way for the development of highly sophisticated catalytic systems with unprecedented levels of control and performance.
Q & A
Basic Research Questions
Q. What are the essential criteria for synthesizing and documenting LatMet Catalyst to ensure reproducibility in academic studies?
- Methodological Answer : Reproducibility requires precise documentation of synthesis protocols, including precursor materials, reaction conditions (temperature, pressure, pH), and activation procedures. Batch sizes should be ≥15–20 g to enable consistent characterization and catalytic testing from the same batch. Metadata standards (e.g., synthesis logs, equipment calibration) must align with ontology frameworks like TA1 to ensure interoperability .
Q. Which characterization techniques are critical for analyzing the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray diffraction (XRD) for crystallographic phase identification, transmission electron microscopy (TEM) for nanostructure imaging, and X-ray photoelectron spectroscopy (XPS) for surface electronic states. Pair these with operando techniques (e.g., Raman spectroscopy) to monitor dynamic changes under reaction conditions. Ensure data collection adheres to FAIR principles (Findable, Accessible, Interoperable, Reusable) via repositories compliant with TA2 interfaces .
Q. How should researchers design baseline experiments to evaluate this compound’s activity and selectivity?
- Methodological Answer : Conduct steady-state kinetic studies under controlled conditions (fixed temperature, pressure, reactant flow rates). Compare turnover frequencies (TOF) and selectivity metrics against reference catalysts. Include blank reactor experiments to account for homogeneous contributions. Data should be normalized to active site density, quantified via chemisorption or spectroscopic titration .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental performance data for this compound be resolved?
- Methodological Answer : Hybridize quantum mechanics (DFT) with microkinetic modeling to identify rate-limiting steps. Validate simulations via isotopic labeling or transient experiments (e.g., temporal analysis of products). Cross-reference datasets using TA3 quality assurance algorithms to detect outliers. Leverage machine learning (ML) to map descriptor-activity relationships, as outlined in PRD5 .
Q. What multi-scale modeling approaches are effective for simulating this compound’s behavior across time and spatial dimensions?
- Methodological Answer : Integrate ab initio molecular dynamics (AIMD) for femtosecond-scale electronic interactions with kinetic Monte Carlo (kMC) for long-term deactivation trends. Use umbrella sampling or metadynamics to overcome energy barriers in rare-event simulations. Couple these with continuum models (e.g., computational fluid dynamics) to account for mass transport limitations in reactor environments .
Q. How can high-throughput experimental data be harmonized with ML models to accelerate this compound discovery?
- Methodological Answer : Employ TA4-linked repositories to aggregate datasets (e.g., catalysis-hub.org ). Train ML models on descriptors such as d-band centers, adsorption energies, and coordination numbers. Use active learning loops to prioritize synthesis targets for validation. Ensure metadata compliance with TA1 standards to enable automated data harvesting .
Q. What in situ/operando techniques are recommended for probing this compound under dynamic reaction conditions?
- Methodological Answer : Utilize synchrotron-based X-ray absorption spectroscopy (XAS) for real-time electronic structure analysis. Pair with modulation excitation spectroscopy (MES) to isolate surface intermediates. For gas-phase reactions, employ spatially resolved mass spectrometry to map reactant/product gradients. Data should adhere to TA3 quality metrics to enable reuse in predictive models .
Data Contradiction and Validation
Q. What strategies mitigate contradictions in datasets arising from this compound’s structural heterogeneity?
- Methodological Answer : Apply statistical clustering (e.g., PCA) to segment data by synthesis batches or characterization methods. Validate via cross-lab round-robin testing. Use TA3 algorithms to flag inconsistencies in activation energy or TOF values. Publish raw datasets with detailed uncertainty quantification to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
